molecular formula C8H14N4O6 B8255108 N-Azidoacetylmannosamine

N-Azidoacetylmannosamine

Cat. No.: B8255108
M. Wt: 262.22 g/mol
InChI Key: AFNOHTDETQTADW-YLRIPHBZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Azidoacetylmannosamine is a synthetic azide-labeled sugar that has gained significant attention in the fields of biochemistry and molecular biology. This compound is a derivative of mannosamine, a naturally occurring amino sugar, and is characterized by the presence of an azide group. The azide group is bioorthogonal, meaning it does not interfere with natural biological processes, making this compound an ideal candidate for various biochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Azidoacetylmannosamine can be synthesized through a multi-step process involving the acetylation of mannosamine followed by the introduction of the azide group. The typical synthetic route includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: N-Azidoacetylmannosamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Azidoacetylmannosamine has a wide range of applications in scientific research:

    Glycoprotein Labeling: It is used for in vivo metabolic labeling of glycoproteins, allowing for the study of glycosylation processes.

    Cell Surface Engineering: The compound is incorporated into cell surface glycans, enabling the study of cell surface interactions and modifications.

    Drug Delivery: It is used in the development of targeted drug delivery systems through bioorthogonal chemistry.

    Imaging: this compound is used in imaging studies to visualize glycan structures on cells and tissues

Mechanism of Action

N-Azidoacetylmannosamine is metabolized by cells into azido sialic acid derivatives, which are then incorporated into glycoproteins through N-linked glycosylation. The azide group on the glycoproteins can be targeted for further chemical modifications using bioorthogonal reactions such as click chemistry or Staudinger ligation. This allows for the specific labeling and detection of glycoproteins without interfering with natural cellular processes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific incorporation into N-linked glycosylation pathways, making it particularly useful for studying N-linked glycoproteins. Its bioorthogonal azide group allows for versatile chemical modifications, making it a valuable tool in various biochemical and biomedical applications .

Properties

IUPAC Name

2-azido-N-[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O6/c9-12-10-1-4(14)11-5-7(16)6(15)3(2-13)18-8(5)17/h3,5-8,13,15-17H,1-2H2,(H,11,14)/t3-,5+,6-,7-,8?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFNOHTDETQTADW-YLRIPHBZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)NC(=O)CN=[N+]=[N-])O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)NC(=O)CN=[N+]=[N-])O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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